
2,6-Diphenylpyrimidine-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological and pharmaceutical significance. The presence of phenyl groups at the 2 and 6 positions, along with a thione group at the 4 position, imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione typically involves the reaction of benzamidine hydrochloride with (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide in ethanol . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2,6-Diphenylpyrimidine-4(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2,6-Diphenylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triarylpyrimidines: These compounds have similar structural features but differ in the position and nature of the substituents.
4-(4-Aminophenyl)-2,6-diphenylpyrimidine: This compound has an amino group instead of a thione group at the 4 position.
Uniqueness
2,6-Diphenylpyrimidine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of phenyl groups and a thione moiety makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
114197-31-8 |
|---|---|
Formule moléculaire |
C16H12N2S |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2,6-diphenyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C16H12N2S/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
Clé InChI |
XJQVEQKYEQGFCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=S)N=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




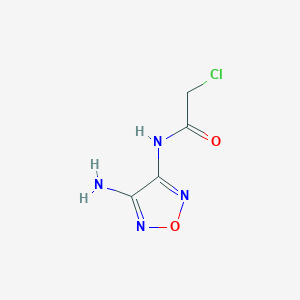
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
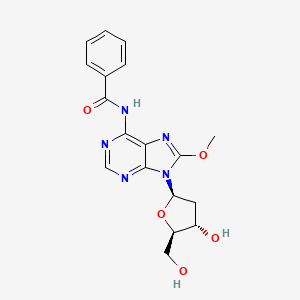
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
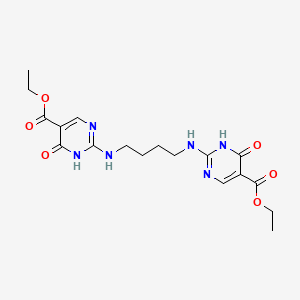
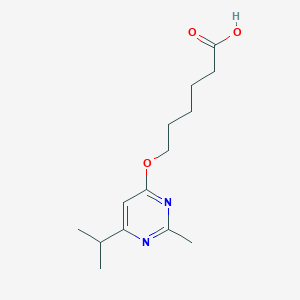
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
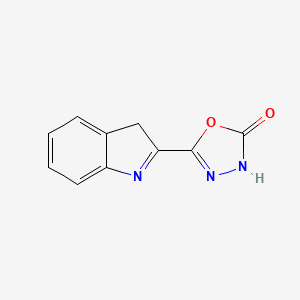
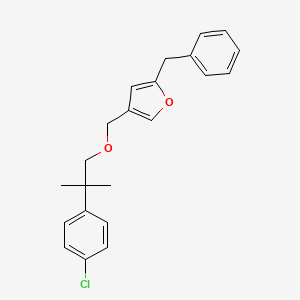
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
